(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone
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Overview
Description
(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Antimicrobial and Antioxidant Activities
- Antibacterial and Antioxidant Activities : Derivatives of pyrazole, including those similar to (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone, have been synthesized and shown to possess moderate antibacterial and antioxidant activities. These compounds were tested against Gram-positive and Gram-negative bacteria and evaluated for their radical scavenging activity using DPPH. This highlights the potential of these compounds in therapeutic applications related to bacterial infections and oxidative stress (Golea Lynda, 2021).
Anticancer Properties
- Potential Anticancer Agents : A series of pyrazole derivatives, structurally related to the query compound, demonstrated higher anticancer activity than the reference drug, doxorubicin, in some cases. These compounds' significant anticancer properties suggest their potential role in developing new therapeutic agents for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Antitubercular and Antimycobacterial Activity
- Antitubercular and Antimycobacterial Effects : Pyrazole derivatives including this compound showed promising antitubercular and antimycobacterial activities. These activities were tested against Mycobacterium tuberculosis and other mycobacterial strains, underlining the compounds' potential in treating tuberculosis and related infections (S. Neha, K. Nitin, Yadav Mithleshand Pathak Devender, 2013).
Antimicrobial Activity
- Broad Antimicrobial Activity : Various pyrazole derivatives, related to the compound of interest, exhibited broad antimicrobial activity. This includes efficacy against multiple bacterial and fungal strains, suggesting these compounds' versatility in addressing a range of infectious diseases (N. Desai, B. Patel, B. Dave, 2016).
Antiviral Potential
- Potential Against Viral Infections : Certain pyrazole derivatives have shown promising antiviral activities. This includes the potential against HSV1 and HAV-MBB, pointing to the application of these compounds in treating viral infections (F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles are known to interact with various targets to form diverse heterocyclic or fused heterocyclic scaffolds . This interaction often involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
It’s known that 5-amino-pyrazoles can influence a wide range of biochemical pathways due to their role in the synthesis of diverse heterocyclic compounds .
Result of Action
It’s known that 5-amino-pyrazoles, in general, have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are used as building blocks in the synthesis of various organic molecules, which can have a wide range of biological activities .
Properties
IUPAC Name |
(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNAJDPHAGQPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.